9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-fluorophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimido[1,2-g]purine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the 4-fluorophenyl, dimethyl, and phenylprop-2-en-1-yl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
9-(4-fluorophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-chlorophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 9-(4-bromophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 9-(4-fluorophenyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24FN5O2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24FN5O2/c1-17-15-30(20-12-10-19(26)11-13-20)24-27-22-21(31(24)16-17)23(32)29(25(33)28(22)2)14-6-9-18-7-4-3-5-8-18/h3-13,17H,14-16H2,1-2H3/b9-6+ |
InChI Key |
XSRNXQCXYQOXSY-RMKNXTFCSA-N |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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